



# Experimental Design for Long-Term Centchroman Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Centchroman |           |
| Cat. No.:            | B043507     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting long-term clinical studies to evaluate the efficacy and safety of **Centchroman** (Ormeloxifene), a non-steroidal, selective estrogen receptor modulator (SERM) used as a weekly oral contraceptive.

### Introduction

**Centchroman**, also known as Ormeloxifene, is a unique contraceptive agent that acts by preventing the implantation of the blastocyst in the endometrium.[1] Unlike hormonal contraceptives, it does not suppress ovulation or interfere with the hypothalamic-pituitary-ovarian axis.[1] Its long half-life of about 168 hours allows for a weekly dosing schedule. While **Centchroman** has been in use in India for decades, there is a recognized need for robust, long-term, and international studies to further establish its efficacy and safety profile.[2] This document outlines detailed protocols for conducting such studies, adhering to international standards for clinical trials of contraceptives.

# Experimental Design: A Phase IV, Multi-Center, Long-Term, Open-Label, Single-Arm Study



A prospective, long-term (e.g., 3-5 years) observational study is recommended to gather data on the real-world efficacy and safety of **Centchroman**.

#### 2.1. Study Objectives

- Primary Objective: To determine the long-term contraceptive efficacy of Centchroman as measured by the Pearl Index.
- Secondary Objectives:
  - To evaluate the continuation and discontinuation rates of **Centchroman** use over the study period.
  - To characterize the long-term effects of **Centchroman** on menstrual cycle patterns.
  - To assess the long-term safety profile, including effects on endometrial health and bone mineral density.
  - To monitor for any other adverse events associated with long-term use.

#### 2.2. Participant Enrollment Criteria

- Inclusion Criteria:
  - Healthy, sexually active, premenopausal women aged 18-45 years.
  - Desire for long-term contraception.
  - Willingness to comply with the study protocol and follow-up schedule.
  - Provision of written informed consent.
- Exclusion Criteria:
  - Known or suspected pregnancy.
  - Desire to conceive within the study period.
  - Contraindications to SERMs.



- History of thromboembolic disorders.
- Undiagnosed abnormal uterine bleeding.
- Current or recent use of hormonal contraceptives (requiring a washout period).
- Known infertility.
- 2.3. Study Drug and Dosing Regimen
- Drug: Centchroman (Ormeloxifene) 30 mg tablets.
- Dosing: 30 mg twice a week for the first 3 months, followed by 30 mg once a week thereafter.

# **Data Presentation: Quantitative Summary Tables**

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Contraceptive Efficacy of Centchroman in Long-Term Studies

| Study<br>Reference | Duration of<br>Study<br>(months) | Number of<br>Participants | Pearl Index<br>(per 100<br>woman-years) | Efficacy Rate<br>(%) |
|--------------------|----------------------------------|---------------------------|-----------------------------------------|----------------------|
| Study A[2]         | 52                               | 648                       | 3.7                                     | 95.8                 |
| Study B[3]         | 12                               | 146                       | 2.05                                    | -                    |
| Study C[4]         | 12                               | 120                       | 0.83                                    | -                    |
| Study D[5][6]      | 12                               | 100                       | 1                                       | -                    |
| Study E[7]         | 24                               | 3139                      | 0.7-2.1                                 | -                    |

Table 2: Discontinuation Rates and Reasons in Long-Term Centchroman Use



| Study Reference             | Duration of Study<br>(months) | Overall Discontinuation Rate (%) | Reasons for Discontinuation (%)    |
|-----------------------------|-------------------------------|----------------------------------|------------------------------------|
| Menstrual<br>Irregularities |                               |                                  |                                    |
| Study F[3]                  | 12                            | 31.5                             | Delayed Cycles<br>(Primary Reason) |
| Study G[5][6]               | 12                            | 70.0                             | Delayed/Irregular<br>Cycles (24%)  |
| Study H[7]                  | 24                            | 40.9 (within first 3 months)     | Menstrual<br>Disturbances          |

Table 3: Menstrual Cycle Changes with Long-Term Centchroman Use

| Study Reference                                      | Duration of Study | Key Menstrual<br>Changes Observed     | Percentage of Participants Affected (%) |
|------------------------------------------------------|-------------------|---------------------------------------|-----------------------------------------|
| Study I[3]                                           | 12 months         | Delayed menstrual cycle               | 15.06                                   |
| Irregular menstrual cycle                            | 10.95             |                                       |                                         |
| Study J[5][6]                                        | 12 months         | Delayed menstrual cycle               | 17                                      |
| Irregular menstrual cycle                            | 7                 |                                       |                                         |
| Study K[7]                                           | 24 months         | Reduced menstrual flow (at 18 months) | 60                                      |
| Amenorrhea,<br>heavy/irregular<br>bleeding, spotting | -                 |                                       |                                         |



# **Experimental Protocols**

#### 4.1. Contraceptive Efficacy Assessment

- Methodology: The primary efficacy endpoint will be the Pearl Index, calculated as the number of unintended pregnancies per 100 woman-years of use.
- Calculation: Pearl Index = (Number of unintended pregnancies x 1200) / Total months of exposure.
- Data Collection: Pregnancy will be assessed at each follow-up visit through self-reporting and confirmed by urine or serum pregnancy tests.

#### 4.2. Long-Term Safety Monitoring

#### 4.2.1. Endometrial Health Assessment

Rationale: As a SERM, Centchroman has tissue-selective effects on estrogen receptors.
 Long-term monitoring of the endometrium is crucial to assess for any potential estrogenic or anti-estrogenic effects.[8]

#### Protocol:

- Transvaginal Ultrasonography (TVUS): To be performed at baseline and annually to measure endometrial thickness. A mean endometrial thickness remaining stable (e.g., 6.54 ± 2.49 to 7.80 ± 1.97 mm) is a positive safety indicator.[7]
- Endometrial Biopsy: To be performed at baseline and if clinically indicated (e.g., persistent abnormal bleeding, endometrial thickness > 5 mm in postmenopausal women, or a predefined threshold in premenopausal women).
  - Procedure: A standard outpatient procedure using a Pipelle endometrial suction catheter.[9]
  - Histopathological Analysis: Biopsy samples will be fixed in formalin and sent for histopathological examination to assess for endometrial hyperplasia, polyps, or malignancy.[10]



#### 4.2.2. Bone Mineral Density (BMD) Monitoring

Rationale: SERMs can have estrogenic effects on bone, potentially preserving bone density.
 [11][12] Long-term studies are needed to confirm this beneficial effect.

#### Protocol:

- Dual-Energy X-ray Absorptiometry (DXA): To be performed at baseline and every two years at the lumbar spine and femoral neck.
- Data Analysis: Changes in BMD will be compared to baseline values.

#### 4.2.3. Hormone Level Monitoring

 Rationale: To confirm compliance and to study the pharmacokinetic profile of Centchroman over a long duration.

#### Protocol:

- Sample Collection: Serum samples will be collected at baseline and at specified intervals (e.g., annually).
- Analytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method will be used for the simultaneous quantification of **Centchroman** and its metabolites, as well as endogenous hormones like estradiol and progesterone.[13][14][15]
   [16][17]

# **Mandatory Visualizations**



Click to download full resolution via product page



Caption: Simplified signaling pathway of Centchroman in endometrial cells.



Click to download full resolution via product page



Caption: Experimental workflow for long-term Centchroman efficacy studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Centchroman: A safe reversible postcoital contraceptive with curative and prophylactic activity in many disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmjopen.bmj.com [bmjopen.bmj.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. worldwidejournals.com [worldwidejournals.com]
- 7. Clinical outcomes among Centchroman users across six medical college hospitals in India
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Centchroman: is unsupervised long-term use warranted? Case report PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endometrial Biopsy StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. annsaudimed.net [annsaudimed.net]
- 11. What is the mechanism of Ormeloxifene? [synapse.patsnap.com]
- 12. The bone-specific estrogen centchroman inhibits osteoclastic bone resorption in vitro -PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of an expanded panel of progestins using liquid chromatography-tandem triple quadrupole mass spectrometry (LC-MS/MS) to monitor protocol compliance in hormonal contraceptive pharmacokinetic/pharmacodynamic studies -PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous quantitation of multiple contraceptive hormones in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]



- 16. journals.physiology.org [journals.physiology.org]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Experimental Design for Long-Term Centchroman Efficacy Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043507#experimental-design-for-long-term-centchroman-efficacy-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com